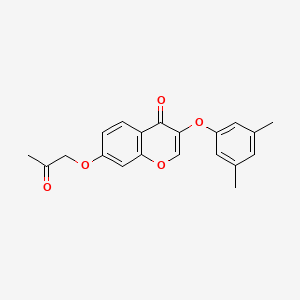

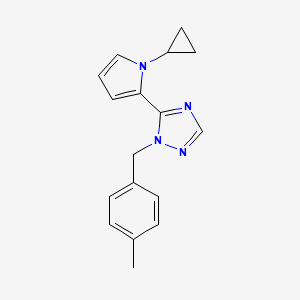

![molecular formula C17H15N3O3S B5691884 N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide, also known as TDM-1, is a promising anticancer drug that has shown great potential in the treatment of breast cancer. TDM-1 is a conjugate of trastuzumab, a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), and DM1, a potent cytotoxic agent. The combination of these two compounds allows for targeted delivery of the cytotoxic agent to HER2-positive cancer cells, while minimizing the toxicity to normal cells.

Mechanism of Action

The mechanism of action of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide involves the targeted delivery of DM1 to HER2-positive cancer cells. Trastuzumab binds to the HER2 receptor on the surface of cancer cells, allowing for the internalization of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide into the cancer cell. Once inside the cancer cell, DM1 is released from the trastuzumab-DM1 conjugate and binds to tubulin, a protein involved in cell division. This binding inhibits cell division, leading to cell death.

Biochemical and Physiological Effects

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has been shown to have a favorable safety profile in clinical trials, with fewer side effects compared to standard chemotherapy regimens. The most common side effects of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide include fatigue, nausea, and thrombocytopenia. N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has also been shown to have a lower incidence of cardiac toxicity compared to other HER2-targeted therapies.

Advantages and Limitations for Lab Experiments

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has several advantages for lab experiments, including its targeted delivery to HER2-positive cancer cells, its potent cytotoxic activity, and its favorable safety profile. However, N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide is a complex molecule that requires specialized expertise in chemical synthesis and bioconjugation. In addition, N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide is expensive to produce and may not be readily available for all research laboratories.

Future Directions

There are several future directions for the research and development of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide. This would allow for the selection of patients who are most likely to benefit from N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide treatment. Another area of focus is the investigation of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide in combination with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Finally, the development of new conjugates that target other cancer-specific antigens could expand the use of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide to other types of cancer.

Synthesis Methods

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide is synthesized through a multi-step process that involves the conjugation of trastuzumab and DM1. The first step involves the modification of trastuzumab with a reactive linker, which allows for the attachment of DM1. The modified trastuzumab is then conjugated to DM1 through a chemical bond, resulting in the formation of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide. The synthesis method of N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide is complex and requires specialized expertise in chemical synthesis and bioconjugation.

Scientific Research Applications

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In a phase III clinical trial, N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide was found to significantly improve progression-free survival and overall survival in patients with HER2-positive metastatic breast cancer, compared to standard chemotherapy regimens. N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide has also shown promise in the neoadjuvant setting, where it has been used to shrink tumors prior to surgery. In addition to breast cancer, N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide is being investigated for the treatment of other HER2-positive cancers, such as gastric and bladder cancer.

properties

IUPAC Name |

N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-16(12-8-11-4-1-2-5-13(11)22-10-12)18-9-15-19-17(23-20-15)14-6-3-7-24-14/h1-7,12H,8-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSHQYXVSRBSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NCC3=NOC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)

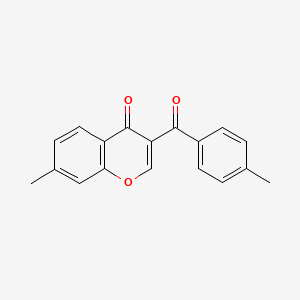

![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)

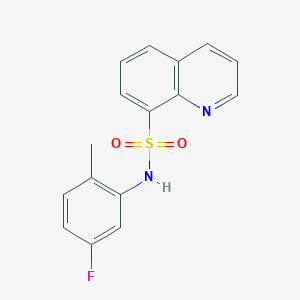

![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)

![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)

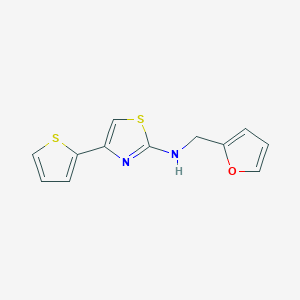

![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)

![3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)

![2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5691910.png)